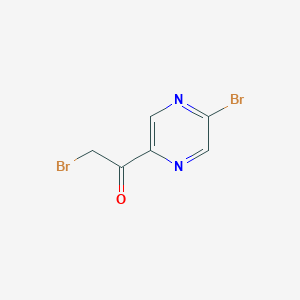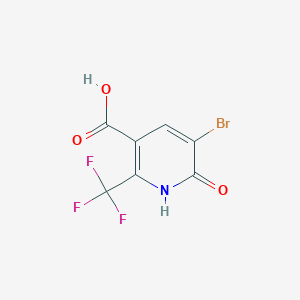
2-(Chlorosulfanyl)pyrimidine
描述
2-(Chlorosulfanyl)pyrimidine is a heterocyclic compound with the molecular formula C4H3ClN2S It is a derivative of pyrimidine, where a chlorine atom and a sulfanyl group are attached to the second carbon of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfanyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with sulfur monochloride (S2Cl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.
化学反应分析
Types of Reactions
2-(Chlorosulfanyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of aminopyrimidines or thiopyrimidines.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Aminopyrimidines: Formed by substitution of the chlorine atom with amines.
Sulfoxides and Sulfones: Formed by oxidation of the sulfanyl group.
Thiopyrimidines: Formed by substitution of the chlorine atom with thiols.
科学研究应用
2-(Chlorosulfanyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including antiviral, antibacterial, and anticancer agents.
Chemical Biology: Used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Chlorosulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and sulfanyl groups can form covalent bonds or engage in non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and the nature of the target molecule.
相似化合物的比较
Similar Compounds
2-Chloropyrimidine: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.
2-Thiopyrimidine: Contains a sulfanyl group but lacks the chlorine atom, affecting its reactivity and applications.
2,4-Dichloropyrimidine:
Uniqueness
2-(Chlorosulfanyl)pyrimidine is unique due to the presence of both chlorine and sulfanyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality allows for a broader range of chemical modifications and applications in various fields.
属性
CAS 编号 |
61686-49-5 |
|---|---|
分子式 |
C4H3ClN2S |
分子量 |
146.60 g/mol |
IUPAC 名称 |
pyrimidin-2-yl thiohypochlorite |
InChI |
InChI=1S/C4H3ClN2S/c5-8-4-6-2-1-3-7-4/h1-3H |
InChI 键 |
JSWDLBJXJZWSQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)SCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B8754817.png)







![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8754868.png)



